1-Ethynyl-2-fluoro-4-methylbenzene
Overview
Description
1-Ethynyl-2-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H7F It is a derivative of benzene, featuring an ethynyl group (-C≡CH), a fluorine atom, and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
The synthesis of 1-Ethynyl-2-fluoro-4-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethynyl, fluoro, and methyl groups. The process may involve the following steps:
Friedel-Crafts Acylation: Introduction of an acyl group to the benzene ring.
Clemmensen Reduction: Reduction of the acyl group to an alkane.
Halogenation: Introduction of the fluorine atom.
Sonogashira Coupling: Introduction of the ethynyl group using palladium-catalyzed cross-coupling reactions
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethynyl-2-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions where an electrophile replaces a hydrogen atom.
Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products
Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-2-fluoro-4-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-fluoro-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The ethynyl group can participate in cycloaddition reactions, forming new ring structures. The fluorine atom can influence the compound’s reactivity and stability by affecting the electron density on the benzene ring .
Comparison with Similar Compounds
1-Ethynyl-2-fluoro-4-methylbenzene can be compared with other similar compounds such as:
4-Ethynyl-1-fluoro-2-methylbenzene: Similar structure but different positioning of the substituents.
4-Ethynyltoluene: Lacks the fluorine atom, affecting its reactivity and applications.
1-Ethynyl-4-fluorobenzene: Lacks the methyl group, influencing its chemical properties
Properties
IUPAC Name |
1-ethynyl-2-fluoro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZZGOJNYJPIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672120 | |
Record name | 1-Ethynyl-2-fluoro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928304-42-1 | |
Record name | 1-Ethynyl-2-fluoro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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